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Compound of Interest

Compound Name: 7-bromo-4-fluoro-1H-indazole

Cat. No.: B1603106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-bromo-4-fluoro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic

compounds that are of significant interest in medicinal chemistry and drug discovery. The

indazole scaffold is a key component in a variety of pharmacologically active molecules. The

specific substitution pattern of a bromine atom at the 7-position and a fluorine atom at the 4-

position of the indazole ring can significantly influence the molecule's physicochemical

properties, metabolic stability, and biological activity. As such, unambiguous structural

confirmation and a deep understanding of its spectroscopic properties are paramount for its

application in research and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 7-bromo-4-fluoro-1H-indazole, covering Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental

spectra for this specific molecule are not widely available in the public domain, this guide will

leverage data from closely related analogues and fundamental spectroscopic principles to

provide a robust predictive analysis. This approach not only offers a valuable reference for

researchers working with this compound but also illustrates the methodologies for

spectroscopic characterization of novel substituted indazoles.
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A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic

data. Below is a diagram of 7-bromo-4-fluoro-1H-indazole with the standard numbering

convention for the indazole ring system.

Caption: Molecular structure of 7-bromo-4-fluoro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For 7-bromo-4-fluoro-1H-indazole, both ¹H and ¹³C NMR will provide critical

information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data

interpretation.
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NMR Sample Preparation and Data Acquisition Workflow

Sample Preparation:
- Dissolve ~5-10 mg of 7-bromo-4-fluoro-1H-indazole

 in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation:
- A high-field NMR spectrometer (e.g., 400 MHz or higher)

 equipped with a broadband probe.

Transfer sample to NMR tube

¹H NMR Acquisition:
- Standard pulse program (e.g., zg30).

- Acquire sufficient scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:
- Proton-decoupled pulse program (e.g., zgpg30).

- Longer acquisition time may be needed due to the lower natural abundance of ¹³C.

Data Processing:
- Fourier transformation.

- Phase and baseline correction.
- Integration of ¹H signals and chemical shift referencing to TMS.

Click to download full resolution via product page

Caption: A typical workflow for NMR data acquisition.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 7-bromo-4-fluoro-1H-indazole is expected to show signals for the

aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-

withdrawing effects of the bromine and fluorine atoms.
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Proton

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constants (J,

Hz)

Rationale

N1-H 12.0 - 14.0 Broad singlet -

The N-H proton

of indazoles is

typically

deshielded and

appears as a

broad signal due

to quadrupole

broadening and

potential

hydrogen

bonding.

H-3 8.0 - 8.5
Singlet or narrow

multiplet
-

The C3-H is

adjacent to two

nitrogen atoms

and is expected

to be downfield.

It may show

small long-range

couplings.

H-5 7.0 - 7.5
Doublet of

doublets

J(H5-H6) ≈ 8-9

Hz, J(H5-F4) ≈ 4-

6 Hz

This proton is

coupled to both

the adjacent H-6

and the fluorine

at C4.

H-6 7.2 - 7.7
Triplet or doublet

of doublets

J(H6-H5) ≈ 8-9

Hz, J(H6-F4) ≈ 8-

10 Hz

This proton is

coupled to H-5

and the fluorine

at C4.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent

used.[1]
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts

will be influenced by the electronegativity of the attached atoms (N, F, Br) and the aromatic ring

currents.

Carbon
Expected Chemical Shift (δ,

ppm)
Rationale

C3 130 - 135
Located between two nitrogen

atoms.

C3a 120 - 125
Bridgehead carbon of the

fused ring system.

C4
155 - 160 (d, ¹JCF ≈ 240-260

Hz)

Directly attached to the highly

electronegative fluorine atom,

leading to a significant

downfield shift and a large

one-bond C-F coupling

constant.

C5 110 - 115 (d, ²JCF ≈ 20-25 Hz)

The chemical shift is

influenced by the ortho-

fluorine, and a two-bond C-F

coupling is expected.

C6 125 - 130 (d, ³JCF ≈ 5-10 Hz)
A smaller three-bond C-F

coupling is anticipated.

C7 115 - 120 Attached to the bromine atom.

C7a 140 - 145
Bridgehead carbon adjacent to

a nitrogen atom.

Note: The presence of fluorine will result in splitting of the signals for carbons C4, C5, C6, and

C3a due to C-F coupling.[2]
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IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

IR Spectrum Acquisition Workflow

Sample Preparation:
- Solid sample: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

- Solution sample: Dissolve in a suitable solvent (e.g., CCl4, CHCl3) and use an appropriate cell.

Instrumentation:
- A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:
- Record a background spectrum.

- Record the sample spectrum over the range of ~4000-400 cm⁻¹.

Data Processing:
- Background subtraction.

- Identification of characteristic absorption bands.

Click to download full resolution via product page

Caption: A general workflow for acquiring an IR spectrum.

Predicted IR Spectrum
The IR spectrum of 7-bromo-4-fluoro-1H-indazole is expected to show characteristic

absorption bands for the N-H bond, C-H bonds, C=C and C=N bonds of the aromatic system,

and the C-F and C-Br bonds.[3][4]
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Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration Mode

N-H 3100 - 3300 (broad) Stretching

Aromatic C-H 3000 - 3100 Stretching

Aromatic C=C and C=N 1450 - 1620 Stretching

C-F 1100 - 1250 Stretching

C-Br 500 - 600 Stretching

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation analysis.

Experimental Protocol: Mass Spectrum Acquisition
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Mass Spectrum Acquisition Workflow

Sample Introduction:
- Direct infusion of a dilute solution of the compound into the ion source.

Instrumentation:
- A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Data Acquisition:
- Acquire the mass spectrum in positive or negative ion mode.

- For structural information, perform tandem MS (MS/MS) to induce fragmentation.

Data Analysis:
- Determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻ for ESI, M⁺˙ for EI).

- Analyze the isotopic pattern to confirm the presence of bromine.
- Interpret the fragmentation pattern to deduce structural features.

Click to download full resolution via product page

Caption: A typical workflow for mass spectrometry analysis.

Predicted Mass Spectrum
The mass spectrum of 7-bromo-4-fluoro-1H-indazole will provide key information for its

identification.

Molecular Ion: The molecular weight of C₇H₄BrFN₂ is 214.96 g/mol . In high-resolution mass

spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Isotopic Pattern: A characteristic feature will be the isotopic pattern of the molecular ion due

to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1

ratio. This will result in two peaks for the molecular ion (and its fragments containing

bromine) of approximately equal intensity, separated by 2 mass units.
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Fragmentation: Under electron impact (EI) ionization, the molecule is likely to undergo

fragmentation. Common fragmentation pathways for indazoles involve the loss of small

neutral molecules like HCN or N₂.[5] The initial fragmentation may also involve the loss of the

bromine or fluorine atom.

Expected Fragments (EI):

m/z 214/216: Molecular ion (M⁺˙)

m/z 135: Loss of Br ([M-Br]⁺)

m/z 195/197: Loss of F ([M-F]⁺) - less likely

m/z 108: Loss of Br and HCN ([M-Br-HCN]⁺)

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass

Spectrometry data for 7-bromo-4-fluoro-1H-indazole. While experimental data for this specific

compound is not readily available, the presented information, based on the spectroscopic

properties of analogous compounds and fundamental principles, serves as a valuable resource

for researchers. The provided experimental protocols outline the standard procedures for

obtaining high-quality spectroscopic data, which is essential for the unambiguous

characterization of this and other novel chemical entities. As with any predictive analysis,

experimental verification is the ultimate standard for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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